molecular formula C18H30O2 B1674613 gamma-Linolenic acid CAS No. 506-26-3

gamma-Linolenic acid

Cat. No.: B1674613
CAS No.: 506-26-3
M. Wt: 278.4 g/mol
InChI Key: VZCCETWTMQHEPK-UHFFFAOYSA-N
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Mechanism of Action

Gamma-Linolenic Acid (GLA), also known as Gamolenic Acid, is a polyunsaturated omega-6 fatty acid found primarily in seed oils . It plays a crucial role in the body’s inflammatory response and helps regulate various bodily functions .

Target of Action

GLA’s primary targets are the enzymes involved in the inflammatory response, such as arachidonate 5-lipoxygenase . It also targets cells involved in inflammation, such as macrophages .

Mode of Action

GLA interacts with its targets by inhibiting the conversion of arachidonic acid to leukotrienes by the enzyme arachidonate 5-lipoxygenase . This interaction results in a decrease in the production of leukotrienes, which are potent mediators of inflammation .

Biochemical Pathways

GLA affects several biochemical pathways. It is converted in the body to Dihomo-gamma-linolenic acid (DGLA), a precursor of certain prostaglandins . These prostaglandins are hormone-like substances involved in regulating inflammation, blood clotting, and muscle contraction . The balance of arachidonic acid (ARA) to DGLA is a critical factor affecting inflammatory processes in the body .

Pharmacokinetics

The pharmacokinetics of GLA involve its absorption and conversion to DGLA in the body . The rate of this conversion can be influenced by various factors, including diet and the presence of certain diseases .

Result of Action

The action of GLA results in a reduction of inflammation and pain . It also has potential anti-cancer properties . GLA reduces DNA damage and enhances metabolic viability, leading to an increase in the number of surviving cells .

Action Environment

The action of GLA can be influenced by environmental factors such as diet and the presence of certain diseases . For example, a diet rich in GLA can enhance its anti-inflammatory effects . On the other hand, certain diseases can impair the body’s ability to convert GLA to DGLA, reducing its effectiveness .

Biochemical Analysis

Biochemical Properties

Gamma-Linolenic acid interacts with arachidonate 5-lipoxygenase, an enzyme that produces leukotrienes. When acting on this compound, this enzyme produces no leukotrienes and inhibits the conversion of arachidonic acid to leukotrienes . This interaction plays a significant role in the body’s inflammatory response .

Cellular Effects

This compound has anti-inflammatory properties that help reduce skin inflammation and itching, promoting healthier skin . It also influences cell function by reducing the generation of reactive oxygen species (ROS), cytokines, chemokines, and growth factors associated with inflammatory cells .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to substances that have anti-inflammatory and anticancer effects . This conversion is facilitated by the enzyme arachidonate 5-lipoxygenase .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to reduce DNA damage and enhance metabolic viability, leading to an increase in the number of surviving cells over time . It also reduces ROS generation and restores the activities of various enzymes, leading to long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in female C57BL/6J mice exposed to lethal radiation, the survival rate significantly increased with this compound treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor to certain prostaglandins, hormone-like substances involved in regulating inflammation, blood clotting, and muscle contraction . It also interacts with enzymes like arachidonate 5-lipoxygenase .

Transport and Distribution

It is known that it is primarily found in seed oils , suggesting that it may be transported and distributed through lipid pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamolenic acid can be synthesized through the desaturation of linoleic acid. This process involves the enzyme delta-6-desaturase, which introduces a double bond at the sixth carbon from the carboxyl end of linoleic acid . The reaction conditions typically involve the presence of oxygen and specific cofactors that facilitate the desaturation process.

Industrial Production Methods

Industrially, gamolenic acid is extracted from plant seed oils such as evening primrose oil, borage oil, and blackcurrant seed oil. The extraction process involves cold pressing the seeds to obtain the oil, followed by purification steps to isolate gamolenic acid . Genetic modification techniques have also been employed to produce high-yield gamolenic acid in safflower oil .

Chemical Reactions Analysis

Types of Reactions

Gamolenic acid undergoes various chemical reactions, including:

    Oxidation: Gamolenic acid can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: It can be reduced to form saturated fatty acids.

    Esterification: Gamolenic acid can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium or nickel is used.

    Esterification: Acid catalysts like sulfuric acid or enzymes are used to facilitate the reaction.

Major Products

    Oxidation: Hydroperoxides and other oxidized derivatives.

    Reduction: Saturated fatty acids.

    Esterification: Fatty acid esters.

Scientific Research Applications

Gamolenic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various bioactive compounds.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its anti-inflammatory and anticancer properties. .

    Industry: Used in the formulation of dietary supplements and skincare products.

Comparison with Similar Compounds

Similar Compounds

    Alpha-linolenic acid: An omega-3 fatty acid found in flaxseed and chia seeds.

    Linoleic acid: A precursor to gamolenic acid, found in various vegetable oils.

    Arachidonic acid: An omega-6 fatty acid involved in the inflammatory response.

Uniqueness

Gamolenic acid is unique due to its specific anti-inflammatory properties and its ability to be converted into beneficial prostaglandins. Unlike alpha-linolenic acid, which is an omega-3 fatty acid, gamolenic acid is an omega-6 fatty acid, which plays a different role in the body’s metabolic pathways .

Biological Activity

Gamma-Linolenic Acid (GLA), an omega-6 fatty acid, is primarily found in various plant oils, such as evening primrose oil, borage oil, and black currant seed oil. It has garnered attention due to its potential therapeutic effects on various health conditions, particularly inflammation-related diseases, cancer, and skin disorders. This article explores the biological activities of GLA, supported by clinical studies and research findings.

GLA is metabolized in the body to dihomo-gamma-linolenic acid (DGLA), which is further converted to prostaglandins and other eicosanoids that play crucial roles in inflammatory responses. The anti-inflammatory properties of GLA are attributed to its ability to modulate the production of these eicosanoids, thereby influencing immune responses and cellular functions.

2.1 Rheumatoid Arthritis

A significant body of research has focused on GLA's efficacy in treating rheumatoid arthritis (RA). A randomized controlled trial involving 56 patients demonstrated that GLA supplementation (2.8 g/day) led to substantial reductions in disease activity over six months compared to a placebo group. Notably, 14 out of 22 patients in the GLA group exhibited meaningful improvement in at least four clinical measures, while only four out of 19 in the placebo group showed similar progress .

MeasureGLA Group (n=22)Placebo Group (n=19)
Meaningful Improvement (%)63.6%21.1%
Swollen Joint Count ReductionSignificantNot Significant
Tender Joint Count ReductionSignificantNot Significant

2.2 Atopic Dermatitis

GLA has also been investigated as an adjuvant therapy for atopic dermatitis (AD). In a study of 70 AD patients receiving systemic treatment, those supplemented with GLA showed statistically significant improvements in patient-reported outcomes compared to non-GLA groups . The Atopic Dermatitis Control Tool (ADCT) scores improved significantly for the control and immunomodulatory groups receiving GLA.

3. Cancer Research

Research indicates that GLA may have selective cytotoxic effects on cancer cells. A study demonstrated that GLA treatment reduced Her-2/neu protein levels in breast and ovarian cancer cell lines, suggesting its potential role in cancer therapy by inhibiting tumor growth and metastasis . Additionally, GLA supplementation has been associated with enhanced sensitivity of cancer cells to chemotherapy agents.

4. Effects on Skin Health

In dermatological applications, GLA has shown promise in treating inflammatory skin conditions such as acne. A clinical trial indicated that patients supplementing with GLA experienced a significant reduction in inflammatory acne lesions compared to control groups .

5. Protective Effects Against Radiation

Recent studies suggest that GLA may protect against ionizing radiation by modulating inflammation and oxidative stress responses. In vivo studies demonstrated that GLA supplementation could mitigate radiation-induced cytogenetic damage and enhance cell viability under stress conditions .

Properties

Key on ui mechanism of action

Once gamolenic acid (GLA) is absorbed and converted to dihomo-gamolenic acid (DGLA), circulating DGLA fatty acids are converted to several lipid mediators with predominantly anti-inflammatory properties, such as prostaglandin-E1 (PGE1) and 15-HETrE. The anti-inflammatory effects of DGLA are attributed to both the anti-inflammatory properties of DGLA-derived metabolites and the ability of DGLA and its products to compete with arachidonic acid (AA) in the synthesis of pro-inflammatory potent eicosanoid products, such as prostaglandins, thromboxane and leukotrienes. Both PGE1 and 15-HETrE are known to suppress inflammation, promote vasodilation, lower blood pressure, inhibit smooth muscle cell proliferation, inhibit platelet aggregation, and exert anti-neoplastic activities. PGE1 is a potent vasodilator that binds to surface receptors on smooth muscle cells, increasing intracellular cAMP. PGE1 is binds to G protein coupled surface PGE (EP) receptors and prostacyclin (IP) receptors as a natural ligand. GLA is proposed to enhance calcium absorption, reduce excretion and increase calcium deposition in bone. It is proposed that GLA may suppress tumor growth _in vivo_ by increasing the expression of E-cadherin, a cell-to-cell adhesion molecule that acts as a suppressor of metastasis. Another possible mechanism of tumour suppression is that GLA also reduces tumor-endothelium adhesion, which is a key factor in the establishment of distant metastases, partly by improving gap junction communication within the endothelium. By targeting the inflammatory process involved in the pathogenesis of diabetic nephropathy, GLA inhibits the expression of inflammatory mediators that tend be elevated in diabetes, intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1), thereby attenuates the recruitment and infiltration of monocytes or macrophages.

CAS No.

506-26-3

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

octadeca-6,9,12-trienoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20)

InChI Key

VZCCETWTMQHEPK-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)O

Appearance

Solid powder

Key on ui other cas no.

506-26-3

physical_description

Liquid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acid, gamma-Linolenic
Acid, Gamolenic
gamma Linolenic Acid
gamma Linolenic Acid, Ammonium Salt
gamma Linolenic Acid, Cerium Salt
gamma Linolenic Acid, Indium Salt
gamma Linolenic Acid, Lithium Salt
gamma Linolenic Acid, Potassium Salt
gamma Linolenic Acid, Sodium Salt
gamma Linolenic Acid, Zinc Salt
gamma-Linolenic Acid
gamma-Linolenic Acid, Ammonium Salt
gamma-Linolenic Acid, Cerium Salt
gamma-Linolenic Acid, Indium Salt
gamma-Linolenic Acid, Lithium Salt
gamma-Linolenic Acid, Potassium Salt
gamma-Linolenic Acid, Sodium Salt
gamma-Linolenic Acid, Zinc Salt
Gamolenic Acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

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CCCCCC=CCC=CCC=CCCCCC(=O)O

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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